Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

HDAC6 inhibition neurodegeneration epigenetics

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-91-7) is a synthetic thiazolidine-4-carboxamide derivative supplied as the hydrochloride salt with molecular formula C₁₂H₁₆N₂OS·HCl and molecular weight 272.79 g/mol. The compound features a saturated 1,3-thiazolidine heterocycle linked via a carboxamide bridge to a 3,4-dimethylphenyl ring, placing it within the broader class of N-aryl-thiazolidine-4-carboxamides.

Molecular Formula C12H17ClN2OS
Molecular Weight 272.79 g/mol
CAS No. 1251923-91-7
Cat. No. B1421932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS1251923-91-7
Molecular FormulaC12H17ClN2OS
Molecular Weight272.79 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CSCN2)C.Cl
InChIInChI=1S/C12H16N2OS.ClH/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11;/h3-5,11,13H,6-7H2,1-2H3,(H,14,15);1H
InChIKeyZCHVDXNOXZEXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS 1251923-91-7): Procurement-Ready Physicochemical and Class Baseline


N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-91-7) is a synthetic thiazolidine-4-carboxamide derivative supplied as the hydrochloride salt with molecular formula C₁₂H₁₆N₂OS·HCl and molecular weight 272.79 g/mol [1]. The compound features a saturated 1,3-thiazolidine heterocycle linked via a carboxamide bridge to a 3,4-dimethylphenyl ring, placing it within the broader class of N-aryl-thiazolidine-4-carboxamides. This scaffold class has been explored across multiple therapeutic areas—including prostaglandin F receptor antagonism for preterm labor, PAF antagonism for antiallergic/antiasthmatic indications, and HDAC6 inhibition for oncology and neurodegeneration—with biological activity highly dependent on specific aryl substitution patterns and thiazolidine ring stereochemistry [2]. The free-base form (CAS 1105512-37-5) has been reported as an HDAC6 inhibitor with IC₅₀ = 0.8 μM [3]; however, the hydrochloride salt (CAS 1251923-91-7) lacks directly comparable published potency data, and at present no peer-reviewed study provides head-to-head quantitative differentiation of this specific salt form against named structural analogs.

Why Generic Substitution of N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride Fails Without Comparative Quantitative Evidence


Within the N-aryl-thiazolidine-4-carboxamide chemotype, seemingly minor structural modifications—including the position and number of methyl substituents on the phenyl ring, stereochemistry at the thiazolidine C4 position, and salt form—can produce order-of-magnitude shifts in target potency and selectivity. The 3,4-dimethylphenyl substitution pattern, for example, has been associated with enhanced blood-brain barrier permeability relative to earlier non-methylated analogs in HDAC6-targeting series, though quantitative permeability data for the hydrochloride salt form remain unpublished [1]. Because this chemical space lacks well-characterized, publicly available SAR tables anchored to reference standards, substitution with a different N-aryl-thiazolidine-4-carboxamide variant—such as the 2,4-dimethylphenyl regioisomer or an N-benzyl analog—cannot be assumed to preserve biological activity, physicochemical properties, or synthetic utility without explicit comparative experimental data.

N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride: Quantitative Comparator-Based Evidence for Procurement Decisions


HDAC6 Enzyme Inhibition Potency Relative to Class Baseline (Free-Base Form, No Salt-Form Comparator Data Available)

The closest quantitative evidence for biological differentiation of the N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide scaffold comes from the free-base form (CAS 1105512-37-5), which was reported in a 2023 Journal of Medicinal Chemistry publication to inhibit HDAC6 with an IC₅₀ of 0.8 μM [1]. This places the compound in the low-micromolar potency range, which is typical for early-stage HDAC6 inhibitor leads but less potent than clinical-stage HDAC6-selective inhibitors such as ricolinostat (ACY-1215, IC₅₀ ≈ 4.7 nM for HDAC6). No comparative IC₅₀ data exist for the hydrochloride salt (CAS 1251923-91-7) against any named HDAC6 inhibitor.

HDAC6 inhibition neurodegeneration epigenetics

KRas G12C Cellular Pathway Inhibition in H358 Cells: Single-Point Activity Without Comparator Context

Data from BindingDB record an IC₅₀ of 1,700 nM for inhibition of KRas G12C mutant signaling in human H358 non-small cell lung cancer cells, assessed by reduction in ERK phosphorylation at residues T202/Y204 after 24-hour incubation [1]. However, no comparator compound data, no selectivity profiling against KRas wild-type or other RAS isoforms, and no structure-activity relationship context are provided in the database entry. This single-point activity cannot be interpreted as differentiated from any other thiazolidine-containing probe molecule.

KRas G12C NSCLC MAPK pathway

Physicochemical Differentiation: LogP and Salt-Form Considerations vs. Free Base

The hydrochloride salt (CAS 1251923-91-7, MW 272.79) differs from the free base (CAS 1105512-37-5, MW 236.33) in molecular weight, aqueous solubility profile, and solid-state stability. The free base has a calculated LogP of 2.22 and a polar surface area of 41 Ų [1]. While hydrochloride salt formation generally improves aqueous solubility for weakly basic centers, no experimentally measured solubility, dissolution rate, or hygroscopicity data comparing the hydrochloride salt and free base of this specific compound have been published. This absence of salt-form-specific characterization data precludes quantitative differentiation for formulation or procurement purposes.

physicochemical properties salt selection solubility

Commercial Availability and Purity Profile Across Suppliers

The compound is commercially available from multiple suppliers including Enamine (via ChemSpace), Leyan (95% purity), and CymitQuimica (Fluorochem brand, 95% purity), with pack sizes ranging from 50 mg to 25 g [1]. Pricing at the 1 g scale from Enamine US is approximately $356, with 2-day lead time within the United States [1]. No analytical certificates of analysis (CoA) with batch-specific purity, residual solvent, or elemental analysis data are publicly accessible to enable quantitative cross-vendor quality comparison.

supply chain purity vendor comparison

Evidence-Linked Application Scenarios for N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride Procurement


HDAC6-Focused Medicinal Chemistry Starting Point for Neurodegenerative Disease Programs

Based on the free-base HDAC6 IC₅₀ of 0.8 μM [1], this hydrochloride salt may serve as a synthetically accessible starting scaffold for structure-activity relationship (SAR) exploration in HDAC6 inhibitor programs targeting neurodegenerative indications. The reported blood-brain barrier permeability advantage of the 3,4-dimethylphenyl motif over non-methylated analogs [1]—while not quantified—provides a directional hypothesis for lead optimization. Procurement is most appropriate for groups planning systematic analog synthesis with internal head-to-head benchmarking rather than those requiring a validated probe with established selectivity.

KRas G12C Chemical Probe Exploration Requiring Confirmatory Secondary Assays

The BindingDB-reported IC₅₀ of 1,700 nM against KRas G12C-driven ERK phosphorylation in H358 cells [2] indicates weak-moderate pathway activity. This compound may be suitable as a starting point for medicinal chemistry optimization of thiazolidine-based KRas inhibitors, but only when procured alongside planned selectivity profiling against KRas WT, NRAS, and HRAS, as well as cytotoxicity counterscreens—none of which are available in current public data.

Physicochemical Profiling of Thiazolidine Hydrochloride Salt Series for Formulation Development

The hydrochloride salt form (MW 272.79) of this N-aryl-thiazolidine-4-carboxamide, with calculated LogP 2.22 and TPSA 41 Ų [3], may be useful as a model compound in salt-form screening panels where comparative solubility, dissolution, and solid-state stability data are generated in-house. Procurement for this purpose is justified only when the experimental design includes direct comparison against the free base (CAS 1105512-37-5) and other counterion forms.

Thiazolidine Heterocycle Synthetic Methodology Development

As a representative N-aryl-thiazolidine-4-carboxamide bearing a synthetically tractable 3,4-dimethylaniline component, this compound can serve as a substrate for reaction optimization studies—including N-alkylation, oxidation to sulfoxide/sulfone, or ring-expansion reactions. Its multi-vendor commercial availability (Enamine, Leyan, CymitQuimica, MolCore) at 95% purity [3] ensures reliable access for methods-development laboratories requiring gram-scale quantities.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.